molecular formula C11H6Cl5NO2 B12592181 2,3,4,5,6-pentachlorophenol;1H-pyridin-2-one CAS No. 583873-17-0

2,3,4,5,6-pentachlorophenol;1H-pyridin-2-one

Cat. No.: B12592181
CAS No.: 583873-17-0
M. Wt: 361.4 g/mol
InChI Key: ACXGQJRTGRBTRU-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentachlorophenol;1H-pyridin-2-one is a chemical compound that combines the structural elements of pentachlorophenol and pyridin-2-one. Pentachlorophenol is known for its use as a pesticide and disinfectant, while pyridin-2-one is a heterocyclic compound with various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination .

Industrial Production Methods

Industrial production of 2,3,4,5,6-pentachlorophenol;1H-pyridin-2-one may involve large-scale chlorination processes followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-pentachlorophenol;1H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

2,3,4,5,6-pentachlorophenol;1H-pyridin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentachlorophenol;1H-pyridin-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6-pentachlorophenol;1H-pyridin-2-one is unique in that it combines the properties of both pentachlorophenol and pyridin-2-one, resulting in a compound with diverse applications and potential benefits. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial use .

Properties

CAS No.

583873-17-0

Molecular Formula

C11H6Cl5NO2

Molecular Weight

361.4 g/mol

IUPAC Name

2,3,4,5,6-pentachlorophenol;1H-pyridin-2-one

InChI

InChI=1S/C6HCl5O.C5H5NO/c7-1-2(8)4(10)6(12)5(11)3(1)9;7-5-3-1-2-4-6-5/h12H;1-4H,(H,6,7)

InChI Key

ACXGQJRTGRBTRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC=C1.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O

Origin of Product

United States

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